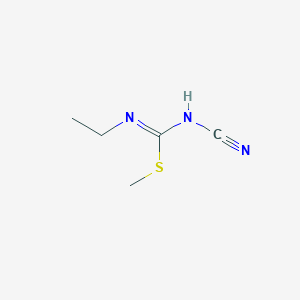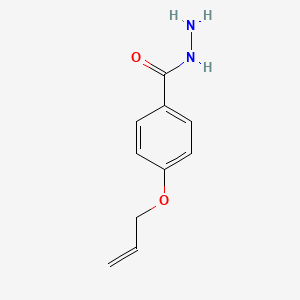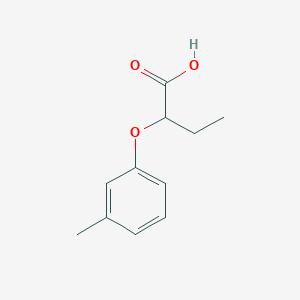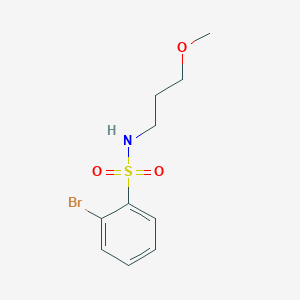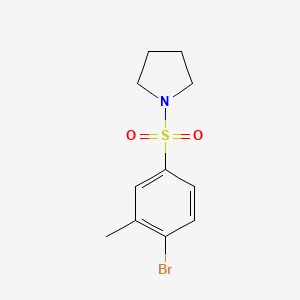
1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14BrNO2S and its molecular weight is 304.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine has been utilized as a precursor in the synthesis of various heterocyclic compounds. Benetti et al. (2002) demonstrated its use in the formation of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones, highlighting its role in generating aromatic and non-aromatic five-membered heterocyclic compounds (Benetti et al., 2002).
Antimicrobial Activity
Zareef et al. (2008) explored the antimicrobial properties of compounds derived from this compound. They successfully achieved cyclization of related butanoic acids to produce 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which displayed notable antimicrobial activity (Zareef et al., 2008).
Synthesis of Polyamides
Liu et al. (2013) utilized a derivative of this compound in the synthesis of soluble fluorinated polyamides. These polymers, containing pyridine and sulfone moieties, demonstrated notable properties such as high thermal stability and mechanical strength, making them valuable in materials science (Liu et al., 2013).
Selective Agonists and Antagonists
Duan et al. (2019) discovered a series of RORγt inverse agonists utilizing the structure of this compound. These compounds demonstrated selective and potent activity, highlighting the potential for therapeutic applications in the treatment of various disorders (Duan et al., 2019).
Synthesis of Tetrahydropyridine Derivatives
An et al. (2017) reported the synthesis of sulfonated tetrahydropyridine derivatives through a reaction involving this compound. This process was efficient and provided a method for producing sulfonated pyrrolidine, further expanding the chemical versatility of this compound (An et al., 2017).
Cholinergic and Neurotransmission Research
Riemer et al. (2003) explored the influence of the 5-HT6 receptor on acetylcholine release using a derivative of this compound. This study indicated a potential therapeutic application of 5-HT6 receptors in the treatment of cognitive deficits (Riemer et al., 2003).
Synthesis of Luminescent Polymers
Zhang and Tieke (2008) incorporated a derivative of this compound in the synthesis of highly luminescent polymers. These polymers contained the pyrrolo[3,4-c]pyrrole-1,4-dione unit in their main chain, demonstrating strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHZGIJTXHOEGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406697 |
Source


|
| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852026-79-0 |
Source


|
| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
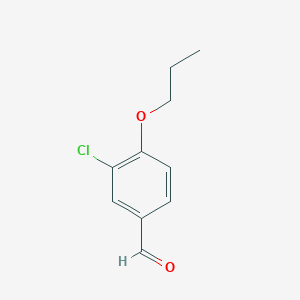



![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
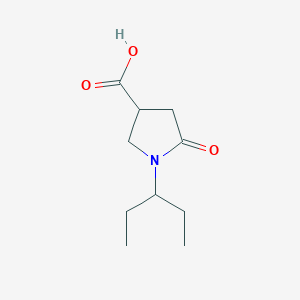
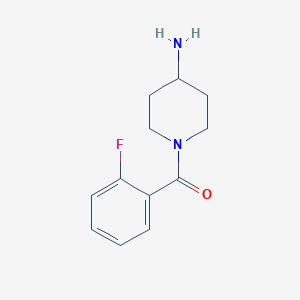

![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)
